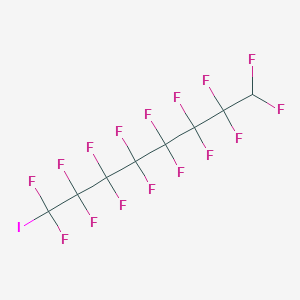

1-Iodo-8H-perfluorooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF16I/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSSMEJGAVBONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF16I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379977 | |

| Record name | 1-Iodo-8H-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79162-64-4 | |

| Record name | 1-Iodo-8H-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8H-Perfluorooctyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-8H-perfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Iodo-8H-perfluorooctane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a specialized chemical intermediate. Its structure, featuring a terminal iodine atom and a single hydrogen atom on the eighth carbon of a perfluorinated chain, imparts unique chemical reactivity, making it a subject of interest in organic synthesis and materials science. The presence of the C-I bond allows for a variety of chemical transformations, while the fluorinated backbone provides properties such as thermal stability and lipophobicity.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in the tables below. It is important to note that while some physical properties have been reported, comprehensive, experimentally-derived spectral data is not available in published literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane | N/A |

| CAS Number | 79162-64-4 | [1][2][3] |

| Molecular Formula | C₈HF₁₆I | N/A |

| Molecular Weight | 527.97 g/mol | N/A |

| Boiling Point | 162-163.5 °C | [1] |

| Density | 1.975 g/cm³ | [2] |

| Flash Point | 75.2 °C | [2] |

| Refractive Index | Not Available | N/A |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3-AA | 6.5 | N/A |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 16 | N/A |

| Rotatable Bond Count | 7 | N/A |

| Exact Mass | 527.88675 Da | N/A |

| Monoisotopic Mass | 527.88675 Da | N/A |

Reactivity and Potential Applications

While specific experimental protocols for this compound are scarce, its reactivity can be inferred from the general behavior of perfluoroalkyl iodides. The carbon-iodine bond is the primary site of reactivity and can participate in a variety of chemical transformations.

Free Radical Reactions: Perfluoroalkyl iodides are well-known precursors for perfluoroalkyl radicals. These radicals can be generated under thermal, photochemical, or radical initiator-induced conditions. They readily add to unsaturated systems like alkenes and alkynes, a process known as atom transfer radical addition (ATRA), to form a diverse range of fluorinated products.

Organometallic Chemistry: The C-I bond can undergo oxidative addition to low-valent transition metals, forming perfluoroalkyl-metal complexes. These complexes are valuable intermediates in cross-coupling reactions, allowing for the introduction of perfluoroalkyl chains into various organic molecules.

Potential Applications: The unique properties of this compound make it a potential building block in several areas:

-

Pharmaceuticals and Agrochemicals: The introduction of a perfluorooctyl group can significantly alter the biological activity, metabolic stability, and lipophilicity of a molecule.

-

Advanced Materials: Its high fluorine content can be exploited in the synthesis of specialized polymers, surfactants, and coatings with properties such as high thermal and chemical resistance, and low surface energy.

Experimental Protocols (General Methodology)

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not available in the peer-reviewed literature. However, a general workflow for its synthesis and subsequent reactions can be proposed based on established methods for similar compounds.

General Synthetic Approach: Telomerization (Hypothetical)

A plausible, though not experimentally verified for this specific isomer, synthetic route to this compound could be the telomerization of a suitable fluoroalkene with a perfluoroalkyl iodide telogen.

Reaction: CF₃(CF₂)nI + m CH₂=CF₂ → CF₃(CF₂)n(CH₂CF₂)mI

A more specific hypothetical route could involve the free-radical addition of a shorter perfluoroalkyl iodide to a fluorinated alkene.

Experimental Procedure (General Outline):

-

Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves would be required.

-

Reagents: A perfluoroalkyl iodide (e.g., perfluoroethyl iodide), a fluoroalkene (e.g., vinylidene fluoride), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) would be charged into the reactor.

-

Reaction Conditions: The reactor would be heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 60-90 °C for AIBN). The reaction would be allowed to proceed for several hours under autogenous pressure.

-

Work-up and Purification: After cooling, the unreacted monomers would be vented. The crude product mixture would be washed with an appropriate aqueous solution to remove any initiator residues. The organic phase would then be dried and purified by fractional distillation under reduced pressure to isolate the desired this compound.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of a novel fluorinated compound like this compound.

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.

Spectral Data (Predicted)

As experimental spectra are not available, the following are predictions of the key spectral features based on the structure of this compound.

-

¹H NMR: A single, complex multiplet would be expected for the single proton at the C-8 position, likely in the region of 5.5-6.5 ppm. The coupling to the adjacent fluorine atoms would result in a complex splitting pattern.

-

¹⁹F NMR: Multiple complex multiplets would be observed for the non-equivalent fluorine atoms along the carbon chain. The fluorine atoms on C-1, being adjacent to the iodine, would likely appear at a distinct chemical shift compared to the others.

-

¹³C NMR: Eight distinct signals would be expected, each showing complex splitting due to C-F coupling. The signal for C-1, bonded to iodine, would be significantly shifted to a higher field (lower ppm value).

-

IR Spectroscopy: Strong absorption bands would be expected in the region of 1100-1300 cm⁻¹ corresponding to C-F stretching vibrations. A C-H stretching vibration would be observed around 2900-3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 528. The fragmentation pattern would likely show successive losses of CF₂ units and the loss of the iodine atom.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature detailing the involvement of this compound in any specific signaling pathways or its biological activity. Research in this area is required to elucidate any potential interactions with biological systems.

Given the lack of specific pathway information, a diagram illustrating a general logical relationship for investigating the biological activity of a novel compound is provided below.

Caption: A logical workflow for the initial investigation of the biological effects of a novel chemical entity.

Conclusion

This compound is a fluorinated compound with potential applications in various fields of chemical synthesis. While some of its basic physical properties are documented, a significant gap exists in the publicly available scientific literature regarding its detailed spectral characteristics and specific, reproducible experimental protocols for its synthesis and reactions. Further research is warranted to fully characterize this compound and explore its potential in the development of new materials and bioactive molecules. Researchers are encouraged to perform the necessary analytical and synthetic work to fill these knowledge gaps.

References

An In-depth Technical Guide to 1-Iodo-8H-perfluorooctane (CAS 79162-64-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and biological data for 1-Iodo-8H-perfluorooctane with CAS number 79162-64-4 is limited in publicly available scientific literature. To provide a comprehensive guide, this document includes data on the specified compound where available, supplemented with information from closely related and well-studied perfluoroalkyl iodides. This information should be used for reference, and all experimental work should be preceded by a thorough, specific safety assessment.

Executive Summary

This compound is a fluorinated organic compound characterized by a seven-carbon perfluorinated chain, a terminal iodine atom, and a single hydrogen atom at the eighth carbon position. This structure provides a unique combination of a reactive C-I bond for synthetic transformations and a partially hydrogenated terminus, distinguishing it from the more common, fully-perfluorinated analogue, perfluorooctyl iodide. This guide provides a summary of its known physicochemical properties, safety information, and potential applications in chemical synthesis, drawing parallels with related compounds to offer a broader context for its utility in research and development.

Physicochemical Properties

The unique structure of this compound (C8HF16I) influences its physical and chemical properties. Quantitative data is summarized below, with data for the closely related heptadecafluoro-1-iodooctane (C8F17I) provided for comparison.

Table 1: Physicochemical Data

| Property | This compound | Heptadecafluoro-1-iodooctane (Analogue) | Data Source |

| CAS Number | 79162-64-4 | 507-63-1 | - |

| Molecular Formula | C8HF16I[1] | C8F17I | |

| Molecular Weight | Not specified | 545.96 g/mol | - |

| Appearance | Not specified | Light red, low melting solid | [2] |

| Boiling Point | Not specified | 160 - 161 °C @ 760 mmHg | [2] |

| Melting Point | Not specified | 25 °C | [2] |

| Density | Not specified | 2.067 g/cm³ at 20 °C | [3] |

| Flash Point | Not specified | > 115 °C | [2] |

| Vapor Pressure | Not specified | 16 mbar @ 54 °C | [2] |

Structural Comparison of Perfluorooctyl Iodide Analogues

Caption: Structural differences between key perfluorooctyl iodide compounds.

Safety and Handling

Handling of fluorinated compounds requires strict adherence to safety protocols due to their potential hazards. The available safety data for this compound and its analogues indicates that they should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | GHS07 | Warning | |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | GHS07 | Warning | [3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | GHS07 | Warning | [3] |

| STOT - Single Exposure | H335: May cause respiratory irritation. | GHS07 | Warning | [3] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

Experimental Protocols and Applications

General Protocol for Radical Addition to an Alkene

This protocol describes a general method where a perfluoroalkyl iodide can be added across a double bond, a common application for this class of compounds.

Objective: To synthesize a perfluoroalkylated alkane via radical addition.

Materials:

-

This compound (or other perfluoroalkyl iodide)

-

Alkene (substrate)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or triethylborane/O2)

-

Anhydrous, deoxygenated solvent (e.g., toluene, hexane, or ethyl acetate)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve the alkene (1.0 eq) and the radical initiator (0.1 eq) in the deoxygenated solvent.

-

Initiation: Begin bubbling nitrogen/argon through the solution and heat the mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).

-

Addition: Add this compound (1.2 eq) to the reaction mixture dropwise over 30 minutes.

-

Reaction: Allow the reaction to proceed for 2-12 hours, monitoring its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired perfluoroalkylated product.

Generalized Workflow for Radical Addition

Caption: A typical experimental workflow for utilizing a perfluoroalkyl iodide.

Potential in Drug Development

The introduction of fluorine and perfluoroalkyl groups is a well-established strategy in medicinal chemistry. While there are no documented instances of this compound being used in a signaling pathway study or as a drug candidate, its potential lies in its utility as a synthetic intermediate.

Potential Roles:

-

Metabolic Blocking: The perfluorinated chain is resistant to oxidative metabolism. Attaching it to a drug candidate can block metabolic pathways at that position, increasing the drug's half-life.

-

Lipophilicity Modulation: The fluorous tag can significantly increase the lipophilicity of a molecule, which can be tuned to optimize cell membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Conformational Control: The rigid and sterically demanding nature of the perfluoroalkyl chain can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding to a biological target.

Conclusion

This compound (CAS 79162-64-4) is a specialized fluorochemical with potential as a building block in organic and medicinal chemistry. While detailed characterization and application data for this specific isomer are scarce, the known chemistry of related perfluoroalkyl iodides provides a strong foundation for its potential uses. Researchers interested in this compound should proceed with caution, verifying its properties and safety information, while recognizing its potential to create novel molecules with enhanced physicochemical and biological properties for applications in materials science and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 1-Iodo-8H-perfluorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-Iodo-8H-perfluorooctane, a valuable fluorinated intermediate in various fields of chemical research and development. This document outlines the primary synthetic pathway, including detailed experimental protocols and quantitative data, to support researchers in replicating and optimizing the production of this compound.

Introduction and Structural Elucidation

This compound is a specialized organofluorine compound with the chemical structure H(CF₂)₈I. Its IUPAC name is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane. The presence of a terminal hydrogen atom and an iodine atom on a perfluorinated carbon chain makes it a versatile building block for the synthesis of more complex fluorinated molecules. It is crucial to distinguish this compound from its isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane (F(CF₂)₆CH₂CH₂I), which has a different synthetic origin and reactivity.

Primary Synthetic Pathway

The most viable synthetic route to this compound involves a two-step process:

-

Synthesis of the precursor, 1,8-diiodoperfluorooctane (I(CF₂)₈I).

-

Selective reduction of one iodine atom of 1,8-diiodoperfluorooctane to afford the final product.

This strategy allows for the controlled introduction of the terminal hydrogen and iodine atoms.

Experimental Protocols

Synthesis of 1,8-Diiodoperfluorooctane (I(CF₂)₈I)

The synthesis of α,ω-diiodoperfluoroalkanes is typically achieved through the telomerization of tetrafluoroethylene (TFE) with a diiodo-initiator, such as 1,2-diiodotetrafluoroethane (I(CF₂)₂I).

Reaction:

I(CF₂)₂I + n CF₂=CF₂ → I(CF₂)₂₊₂ₙI

To obtain the desired C₈ chain (n=3), the reaction conditions must be carefully controlled.

Experimental Protocol:

A high-pressure autoclave reactor is charged with 1,2-diiodotetrafluoroethane. The reactor is then pressurized with tetrafluoroethylene. The reaction is initiated thermally by heating the reactor to a temperature in the range of 200-250 °C. The pressure is maintained by the continuous addition of TFE. The molar ratio of TFE to the diiodo-initiator is a critical parameter to control the chain length of the resulting telomers. After the reaction, the mixture of α,ω-diiodoperfluoroalkanes is separated by fractional distillation to isolate the desired 1,8-diiodoperfluorooctane.

| Parameter | Value |

| Starting Materials | 1,2-diiodotetrafluoroethane, Tetrafluoroethylene |

| Reaction Temperature | 200-250 °C |

| Reaction Pressure | Maintained with TFE |

| Purification Method | Fractional Distillation |

Note: The synthesis of 1,8-diiodoperfluorooctane can be hazardous due to the high pressures and temperatures involved and should only be performed by trained personnel in a suitable facility.

Selective Monoreduction of 1,8-Diiodoperfluorooctane

The key step in the synthesis of this compound is the selective reduction of one of the terminal iodine atoms of 1,8-diiodoperfluorooctane. This can be achieved using a controlled amount of a suitable reducing agent.

Reaction:

I(CF₂)₈I + [H] → H(CF₂)₈I + HI

Experimental Protocol:

To a solution of 1,8-diiodoperfluorooctane in a suitable solvent (e.g., a mixture of acetonitrile and water), a controlled amount of a reducing agent such as sodium dithionite (Na₂S₂O₄) is added portion-wise at room temperature. The reaction mixture is stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy to ensure the selective formation of the mon-reduced product and to avoid over-reduction to the corresponding 1,8-dihydroperfluorooctane. Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Starting Material | 1,8-diiodoperfluorooctane |

| Reducing Agent | Sodium dithionite (Na₂S₂O₄) |

| Solvent | Acetonitrile/Water |

| Reaction Temperature | Room Temperature |

| Monitoring | Gas Chromatography (GC), ¹⁹F NMR |

| Purification Method | Vacuum Distillation or Column Chromatography |

Visualization of the Synthetic Pathway

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The key steps involve the preparation of the 1,8-diiodoperfluorooctane precursor via telomerization, followed by a selective monoreduction. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important fluorinated compound. Further optimization of reaction parameters may be necessary to achieve desired yields and purity for specific applications.

Spectroscopic Analysis of 1-Iodo-8H-perfluorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-8H-perfluorooctane, a fluorinated organic compound of interest in various research and development applications. Due to the limited availability of public spectroscopic data for this compound (CAS 79162-64-4), this document presents representative data from its close structural isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4), which is expected to exhibit very similar spectroscopic characteristics.[1][2]

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the representative compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.25 | Triplet | 2H | -CH₂-I |

| 2.50 | Triplet of Triplets | 2H | -CF₂-CH₂- |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 105-125 (multiplets) | -CF₂- groups |

| 33 (triplet) | -CF₂-CH₂- |

| -5 | -CH₂-I |

¹⁹F NMR Data

| Chemical Shift (ppm) | Assignment |

| -81.1 | -CF₃ |

| -114.5 | -CF₂-CH₂- |

| -122.0 to -126.5 | -(CF₂)₅- |

Note: NMR data is sourced from publicly available databases and may vary depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H Stretching |

| 1470 | Medium | C-H Scissoring |

| 1380 | Medium | C-H Methyl Rock |

| 1200-1000 | Strong | C-F Stretching |

| 730 | Medium-Weak | C-I Stretching |

Note: IR data is based on typical absorption regions for the functional groups present.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic data for fluorinated compounds such as this compound requires specific experimental considerations.

NMR Spectroscopy of Fluorinated Compounds

A standard protocol for acquiring NMR spectra of fluorinated compounds involves a series of one- and two-dimensional experiments.[4]

-

Sample Preparation : The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹⁹F NMR : A standard one-dimensional ¹⁹F NMR spectrum is acquired. Due to the large chemical shift range of ¹⁹F, a wide spectral window is necessary.[5][6] Both proton-coupled and decoupled spectra can be informative.

-

¹H NMR : A standard one-dimensional ¹H NMR spectrum is acquired.

-

¹³C NMR : A standard one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling.

-

2D Correlation Spectroscopy : To establish connectivity, heteronuclear correlation experiments such as ¹H-¹⁹F HETCOR or HMBC can be performed to correlate proton and fluorine signals.[7] Similarly, ¹H-¹³C HSQC and HMBC experiments are used to assign carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation : For liquid samples like this compound, the spectrum can be obtained "neat" by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8] Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest. For solid samples, a KBr disk or an Attenuated Total Reflectance (ATR) accessory can be used.[9]

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the pure solvent) is recorded and subtracted from the sample spectrum.

Mandatory Visualization

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biophysics.org [biophysics.org]

- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 8. webassign.net [webassign.net]

- 9. amherst.edu [amherst.edu]

Core Physical Properties of 8H-Perfluorooctyl Iodide

An In-depth Technical Guide to the Physical Properties of 8H-Perfluorooctyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 8H-perfluorooctyl iodide (CAS 79162-64-4). Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for related perfluorooctyl iodide isomers to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are outlined to assist in further investigation of this compound.

Experimental data on the physical properties of 8H-perfluorooctyl iodide are not extensively reported in publicly available literature. However, its molecular formula and molecular weight have been determined.

| Property | Value | Reference |

| CAS Number | 79162-64-4 | [1][2] |

| Molecular Formula | C8HF16I | [1][2] |

| Molecular Weight | 527.98 g/mol | [1] |

Physical Properties of Related Perfluorooctyl Iodide Isomers

For comparative analysis, the physical properties of two common isomers, perfluorooctyl iodide and 1H,1H,2H,2H-perfluorooctyl iodide, are presented below. These compounds have been more thoroughly characterized and can provide researchers with an estimate of the expected properties for 8H-perfluorooctyl iodide.

| Property | Perfluorooctyl Iodide (CAS 507-63-1) | 1H,1H,2H,2H-Perfluorooctyl Iodide (CAS 2043-57-4) |

| Molecular Formula | C8F17I | C8H4F13I |

| Molecular Weight | 545.96 g/mol [3] | 474.00 g/mol [4] |

| Boiling Point | 160-161 °C[5] | 92 °C at 45 mmHg[4][6] |

| Melting Point | 20.8 °C[5] | Not available |

| Density | 2.067 g/mL at 20 °C | 1.934 g/mL at 25 °C[4][6] |

| Refractive Index | n20/D 1.329 | n20/D 1.359[4][6] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of 8H-perfluorooctyl iodide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Sample of 8H-perfluorooctyl iodide

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated, causing a slow and steady stream of bubbles to emerge from the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of 8H-perfluorooctyl iodide (if solid)

Procedure:

-

A small, finely powdered sample of the solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

All measurements should be performed at a constant, recorded temperature.

-

The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature circulating bath

-

Light source (typically a sodium lamp, 589 nm)

-

Sample of 8H-perfluorooctyl iodide

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to stabilize, maintained by the circulating bath.

-

The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of 8H-perfluorooctyl iodide.

Caption: Workflow for the Physical Characterization of 8H-perfluorooctyl iodide.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H,1H,2H,2H-パーフルオロオクチルヨージド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1H,1H,2H,2H-Perfluorooctyl iodide | 2043-57-4 [chemicalbook.com]

In-Depth Technical Guide to the Safety and Handling of 1-Iodo-8H-perfluorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Iodo-8H-perfluorooctane (CAS No. 79162-64-4). The information is intended to support laboratory safety procedures and risk assessments in research and development settings.

Chemical Identification and Properties

This compound is a halogenated organic compound. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 79162-64-4 | [1][2][3] |

| Molecular Formula | C8HF16I | [1] |

| Molecular Weight | 527.97 g/mol | [4] |

| Physical Form | Liquid | |

| Purity | 97% - 99% | [1] |

| Storage Temperature | Ambient |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Hand Protection | Chemical-resistant gloves. |

| Skin and Body Protection | Protective clothing to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |

Engineering Controls

To minimize inhalation exposure, work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6]

Storage Requirements

Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed when not in use.[5][6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek medical attention.[6] |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6] |

Fire-Fighting Measures

In the event of a fire involving this compound, use the following measures:

-

Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[6]

-

Specific Hazards: Thermal decomposition may produce hazardous substances including carbon oxides, hydrogen fluoride, and hydrogen iodide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][7][8]

Stability and Reactivity

-

Reactivity: This material is not expected to be reactive under normal conditions of use.

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, hydrogen fluoride, and hydrogen iodide.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5][7] Do not allow the substance to enter drains or the environment.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key safety and handling workflows.

References

- 1. This compound, CasNo.79162-64-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. This compound | 79162-64-4 [sigmaaldrich.com]

- 3. 含氟化合物,CAS#:79162-64-4,this compound,this compound [chemfish.com]

- 4. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Solubility of 1-Iodo-8H-perfluorooctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-iodo-8H-perfluorooctane. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative data for structurally similar compounds, a generalized experimental protocol for determining solubility, and a theoretical framework for understanding the solubility of fluorinated compounds.

Introduction to this compound

This compound is a fluorinated organic compound with the chemical formula C₈HF₁₆I. Its structure consists of a C8 carbon chain where most of the hydrogen atoms are replaced by fluorine, with a terminal iodine atom and a single hydrogen atom at the 8th position. This high degree of fluorination imparts unique physicochemical properties, including high density, chemical inertness, and distinct solubility behavior compared to its hydrocarbon analogs. Understanding its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reagent, intermediate, or building block.

Qualitative Solubility of Structurally Similar Perfluoroalkyl Iodides

| Compound Name | CAS Number | Solvent | Reported Solubility | Source |

| Perfluorooctyl iodide | 507-63-1 | Water | Fully miscible | Safety Data Sheet |

| Perfluorooctyl iodide | 507-63-1 | Water | Insoluble | Thermo Scientific Acros |

| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | 2043-57-4 | - | No information available | Fisher Scientific SDS |

| Perfluorohexyl iodide | 355-43-1 | Water | Insoluble | Fisher Scientific SDS |

| 1-Iodo-8-(heptafluoroisopropoxy)perfluorooctane | 25080-19-7 | - | No data available | Safety Data Sheet |

Note: The conflicting reports on the water solubility of Perfluorooctyl iodide underscore the importance of consulting multiple sources and conducting empirical testing. Generally, highly fluorinated compounds exhibit low miscibility with both aqueous and hydrocarbon-based solvents, a property often referred to as being both hydrophobic and lipophobic.

Experimental Protocol for Solubility Determination

To address the lack of specific data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in their solvents of interest. The following is a generalized method for determining the solubility of a liquid or solid compound in an organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, dichloromethane, etc.)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps or other sealable containers

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or ¹H NMR with an internal standard)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a suitable analytical method (e.g., GC-MS, HPLC-UV).

-

Construct a calibration curve from the standards and determine the concentration of this compound in the saturated solution.

-

-

Data Presentation:

-

Express the solubility in standard units such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides a framework for researchers to approach this challenge. By leveraging qualitative data from analogous compounds and implementing a robust experimental protocol, scientists and drug development professionals can systematically determine the solubility of this compound in solvents relevant to their specific applications. The unique properties of highly fluorinated compounds suggest that their solubility behavior will not always align with that of traditional organic molecules, making empirical determination a critical step in research and development.

Commercial Suppliers and Technical Data for 1-Iodo-8H-perfluorooctane

Physicochemical Properties

1-Iodo-8H-perfluorooctane, also known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane, is a fluorinated organic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 79162-64-4 | [1] |

| Molecular Formula | C8HF16I | [1] |

| Molecular Weight | 527.97 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% |

Commercial Supplier Overview

The following table details the commercial availability of this compound from various suppliers. This information is intended to streamline the procurement process for research and development activities.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | This compound | 79162-64-4 | - | Inquiry required |

| Sigma-Aldrich (Fluorochem) | This compound | 79162-64-4 | 97% | 1g, 5g |

| Fluorochem | This compound | 79162-64-4 | 97% | 1g, 5g |

| Oakwood Products, Inc. | This compound | 79162-64-4 | - | Inquiry required |

Experimental Protocols

A comprehensive search of scientific literature and supplier technical documentation did not yield detailed experimental protocols for the use of this compound. While its application in proteomics research is mentioned by some suppliers, specific methodologies for its use as a perfluoroalkylating agent or in other experimental contexts are not publicly available.[1] Researchers are advised to consult with the suppliers' technical service departments for any available application notes or guidance.

Signaling Pathways

There is currently no information available in peer-reviewed literature or public databases to suggest a direct role for this compound in specific biological signaling pathways.

Logical Relationships of this compound

The following diagram illustrates the key identifiers and commercial sources for this compound.

Caption: Relationship between this compound, its identifiers, and suppliers.

References

Technical Guide: Reaction Mechanisms of Perfluoroalkylation with 1-Iodo-8H-perfluorooctane

Introduction

The introduction of perfluoroalkyl (R_f) moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the R_f group—high electronegativity, lipophilicity, and metabolic stability—can profoundly enhance the pharmacological profile of drug candidates. 1-Iodo-8H-perfluorooctane (I-(CF₂)₇-CHF₂) is a versatile reagent for perfluoroalkylation, distinguished by two reactive sites: the labile carbon-iodine (C-I) bond and the terminal C-H bond.[1] This guide provides an in-depth analysis of the primary reaction mechanisms through which this reagent participates in perfluoroalkylation, focusing on radical-mediated pathways initiated at the C-I bond and transition-metal-catalyzed reactions involving activation of the C-H bond.

Primary Mechanism: Radical-Mediated Perfluoroalkylation via C-I Bond Cleavage

The most prevalent pathway for perfluoroalkylation using this compound involves the homolytic cleavage of the weak C-I bond to generate a highly reactive perfluoroalkyl radical (•CF₂(CF₂)₆CHF₂). This radical can then engage with a variety of organic substrates. The generation of this radical intermediate is typically achieved through photoredox catalysis, forming the basis of many modern synthetic methods.[2]

The Photocatalytic Reductive Quenching Cycle

Visible-light photoredox catalysis provides a mild and efficient means to generate perfluoroalkyl radicals via a single-electron transfer (SET) mechanism.[3][4][5] A common pathway is the reductive quenching cycle, illustrated below.

-

Photoexcitation: A photocatalyst (PC), such as an Iridium(III) or Ruthenium(II) complex, absorbs a photon of visible light to reach an excited state (PC*), which is both a stronger oxidant and a stronger reductant than its ground state.[2]

-

Reductive Quenching: The excited photocatalyst (PC*) is reduced by a sacrificial electron donor (D), generating a highly reducing species (PC⁻) and the oxidized donor (D⁺).

-

Single-Electron Transfer (SET): The reduced photocatalyst (PC⁻) transfers an electron to the this compound. This forms a transient radical anion which rapidly fragments, cleaving the C-I bond to produce the desired perfluoroalkyl radical (R_f•) and an iodide anion (I⁻).[4]

-

Catalyst Regeneration: The original ground-state photocatalyst (PC) is regenerated, completing the catalytic cycle.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Iodo-8H-perfluorooctane

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-Iodo-8H-perfluorooctane is a significant compound in synthetic chemistry, often utilized as an intermediate in the preparation of various fluorinated molecules. A thorough understanding of its thermal stability and degradation profile is paramount for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from analogous perfluoroalkyl iodides and other per- and polyfluoroalkyl substances (PFAS) to predict its thermal stability and degradation pathways. Detailed experimental protocols for thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are provided to enable researchers to perform their own analyses.

Introduction

Perfluoroalkyl iodides (PFAIs) are a class of organofluorine compounds characterized by a perfluorinated carbon chain and a terminal iodine atom. These compounds are valuable in a variety of chemical syntheses, including the formation of fluorotelomer alcohols and other complex fluorinated molecules. The thermal stability of PFAIs is a critical parameter that dictates their utility in high-temperature reactions and their persistence in various environments. This guide focuses on this compound, providing a detailed examination of its expected thermal stability and the mechanisms of its degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8HF16I |

| Molecular Weight | 527.97 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Not available |

| Density | Not available |

Predicted Thermal Stability and Degradation

The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within the perfluorinated chain.[1][2][3][4] This suggests that the primary step in the thermal degradation of this compound is the homolytic cleavage of the C-I bond.

Table 2: Representative Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-I | ~57.6 |

| C-C (in fluoroalkanes) | ~80 |

| C-F | ~115 |

Source: Values are approximate and can vary depending on the specific molecular structure.[1][4]

Predicted Degradation Pathway

The thermal degradation of this compound is anticipated to proceed via a free-radical mechanism initiated by the cleavage of the C-I bond.

Caption: Predicted initial steps in the thermal degradation of this compound.

Upon heating, the C-I bond is expected to break, forming a perfluorooctyl radical and an iodine radical. The highly reactive perfluorooctyl radical can then undergo further reactions, including:

-

β-scission: Elimination of a fluorine radical to form a perfluoroalkene.

-

C-C bond cleavage: Fragmentation of the perfluorinated backbone to produce smaller perfluoroalkyl radicals.[5][6]

-

Recombination: Combination of radicals to form a variety of larger and smaller perfluorinated compounds.

The final degradation products are likely to be a complex mixture of smaller perfluoroalkanes, perfluoroalkenes, and potentially aromatic compounds, along with iodine (I2), hydrogen iodide (HI), and hydrogen fluoride (HF). The presence of the hydrogen atom at the 8-position may also lead to the formation of hydrofluorocarbons.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis will determine the onset temperature of decomposition and the overall mass loss profile.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Ceramic or platinum TGA pans

-

This compound sample

-

Inert gas (e.g., Nitrogen or Argon) of high purity

Procedure:

-

Tare a clean TGA pan.

-

Accurately weigh 5-10 mg of the this compound sample into the pan.

-

Place the pan into the TGA furnace.

-

Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Program the TGA instrument to heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C at a heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile degradation products formed during the thermal decomposition of a material.

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Materials and Equipment:

-

Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Pyrolysis tubes

-

This compound sample

-

Helium carrier gas of high purity

Procedure:

-

Place a small, accurately weighed amount of the this compound sample (typically in the microgram range) into a pyrolysis tube.

-

Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Set the pyrolysis temperature. It is recommended to perform experiments at several different temperatures (e.g., 300 °C, 400 °C, 500 °C) to observe the evolution of degradation products with temperature.

-

Initiate the pyrolysis, which rapidly heats the sample to the set temperature for a short period (e.g., 20-30 seconds).

-

The volatile and semi-volatile degradation products are swept by the helium carrier gas into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for detection and identification.

-

Analyze the resulting chromatogram and mass spectra to identify the degradation products. Comparison with a mass spectral library (e.g., NIST) is essential for confident identification.

Anticipated Results and Data Presentation

Based on the analysis of similar compounds, the following tables summarize the expected quantitative data from TGA and the potential degradation products identifiable by Py-GC-MS.

Table 3: Anticipated TGA Data for this compound

| Parameter | Expected Value Range |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C |

| Residual Mass at 600 °C | < 5% |

Note: These values are estimates based on the thermal stability of other perfluoroalkyl iodides and may vary depending on experimental conditions.

Table 4: Potential Thermal Degradation Products of this compound

| Compound Class | Specific Examples |

| Perfluoroalkanes | Perfluoromethane (CF4), Perfluoroethane (C2F6), Perfluoroheptane (C7F16) |

| Perfluoroalkenes | Tetrafluoroethylene (C2F4), Hexafluoropropylene (C3F6), Perfluorooctene (C8F16) |

| Hydrofluorocarbons | Various partially fluorinated alkanes and alkenes |

| Inorganic Gases | Hydrogen Iodide (HI), Hydrogen Fluoride (HF), Iodine (I2) |

Conclusion

This technical guide provides a foundational understanding of the expected thermal stability and degradation of this compound. The primary degradation pathway is predicted to be initiated by the cleavage of the weak C-I bond, followed by a cascade of free-radical reactions leading to the formation of a complex mixture of smaller fluorinated compounds. The detailed experimental protocols for TGA and Py-GC-MS offer a clear roadmap for researchers to obtain specific data for this compound. A thorough characterization of the thermal properties of this compound is crucial for ensuring its safe and effective use in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 3. Common Bond Energies (D [wiredchemist.com]

- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Purity Specifications of 1-Iodo-8H-perfluorooctane

This technical guide provides an in-depth analysis of the purity specifications for 1-Iodo-8H-perfluorooctane, a crucial fluorinated intermediate in the synthesis of various specialty chemicals, including surfactants and polymers. Aimed at researchers, scientists, and professionals in drug development, this document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment.

Purity Specifications

The purity of this compound is a critical parameter that dictates its suitability for various applications. Commercial grades of this compound typically exhibit a high degree of purity, with the primary component being the linear isomer. However, trace amounts of impurities stemming from the manufacturing process may be present.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Typical Value | Analytical Method |

| Assay (Purity) | ≥ 97.0% | 97.00% | Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) |

| Isomeric Purity | Report Ratio | Predominantly linear isomer | GC-MS, NMR Spectroscopy |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹⁹F NMR, Mass Spectrometry |

Synthesis and Potential Impurities

The primary industrial route for the synthesis of this compound and other perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (TFE).[1][2] This process involves the reaction of a telogen (a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide) with a taxogen (TFE) to produce a mixture of longer-chain perfluoroalkyl iodides. The desired this compound is then isolated through fractional distillation.

Given this synthetic pathway, several process-related impurities may be present in the final product:

-

Homologous Perfluoroalkyl Iodides: The telomerization process yields a distribution of perfluoroalkyl iodides with varying chain lengths (e.g., C6, C10).

-

Branched Isomers: Although the reaction favors the formation of linear chains, branched isomers can also be formed.

-

Unreacted Starting Materials: Trace amounts of the telogen and residual TFE may remain.

-

Byproducts of Side Reactions: Other minor impurities may arise from side reactions occurring during the high-temperature telomerization process.

dot

References

Methodological & Application

Application Notes and Protocols: 1-Iodo-8H-perfluorooctane in Perfluoroalkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Iodo-8H-perfluorooctane as a reagent in perfluoroalkylation reactions. The introduction of perfluoroalkyl chains into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This compound serves as a versatile source of the 8H-perfluorooctyl group in a variety of chemical transformations.

Chemical Profile: this compound

| Property | Value |

| Molecular Formula | C8HF16I[1] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane[1] |

| CAS Number | 79162-64-4[1] |

| Molecular Weight | 527.97 g/mol [1] |

| Appearance | Not specified in search results, but typically a liquid or low-melting solid. |

Key Applications in Perfluoroalkylation

This compound is a valuable reagent for introducing the C8F16H moiety onto a variety of substrates. Common applications include the perfluoroalkylation of arenes, heteroarenes, alkenes, and alkynes. These reactions can be initiated through several methods, including radical, metal-catalyzed, and photochemical pathways.

Radical Perfluoroalkylation of Alkenes and Alkynes

The addition of perfluoroalkyl iodides across carbon-carbon multiple bonds is a well-established method for the synthesis of functionalized perfluoroalkylated compounds. These reactions typically proceed via a radical chain mechanism.

General Reaction Scheme:

Caption: Radical chain mechanism for the addition of perfluoroalkyl iodides to alkenes.

Experimental Protocol: Thermal Initiation for Perfluoroalkylation of Alkenes

This protocol is a general procedure for the thermally initiated radical addition of perfluoroalkyl iodides to alkenes in an aqueous medium.[2]

Materials:

-

Alkene (e.g., 1-octene)

-

This compound

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) as a radical initiator

-

Bidistilled water

Procedure:

-

To a reaction vessel, add the alkene (1.0 eq.), this compound (1.7 eq.), and ACCN (0.3 eq.).

-

Add bidistilled water to the reaction mixture.

-

Stir the mixture vigorously and heat to 70 °C.

-

Monitor the reaction progress by GC-MS or TLC. Reaction times may be longer for alkynes compared to alkenes.[2]

-

Upon completion, cool the reaction to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Data (using nonafluoroiodobutane and tridecafluoroiodohexane): [2]

| Substrate | Perfluoroalkyl Iodide | Product | Yield (%) |

| 1-Dodecene | C4F9I | 1-Iodo-2-(nonafluorobutyl)dodecane | 98 |

| 1-Octene | C4F9I | 1-Iodo-2-(nonafluorobutyl)octane | 95 |

| Phenylacetylene | C4F9I | (E)-1-Iodo-2-phenyl-1-(nonafluorobutyl)ethene | 85 |

| 1-Hexyne | C6F13I | (E)-1-Iodo-1-(tridecafluorohexyl)hex-1-ene | 82 |

Metal-Catalyzed Perfluoroalkylation of Arenes and Heteroarenes

Transition metal catalysis provides an efficient means for the C-H perfluoroalkylation of aromatic and heteroaromatic compounds. Iron-catalyzed electrochemical methods have been shown to be effective.[3]

General Reaction Scheme:

Caption: Proposed mechanism for iron-catalyzed electrochemical C-H perfluoroalkylation.

Experimental Protocol: Iron-Catalyzed Electrochemical C-H Perfluoroalkylation

This protocol describes a general method for the iron-catalyzed electrochemical perfluoroalkylation of arenes.[3]

Materials:

-

Aromatic substrate (e.g., benzene)

-

This compound

-

[(bpy)FeCl3] or [(bpy)FeCl2] as a catalyst precursor

-

Dimethylformamide (DMF) as solvent

-

Electrochemical setup (potentiostat, electrodes)

Procedure:

-

In an electrochemical cell, dissolve the aromatic substrate (in excess if it is also the solvent, otherwise 1.0 eq.), this compound (1.0 eq.), and the iron catalyst (10 mol%).

-

Use DMF as the solvent.

-

Apply a constant potential of -1.0 V vs. Ag/AgCl.

-

Conduct the electrolysis at room temperature.

-

Monitor the reaction by analyzing aliquots of the reaction mixture.

-

After completion, work up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the product by standard chromatographic techniques.

Representative Data (using C6F13I): [3]

| Substrate | Product | Yield (%) |

| Benzene | C6H5-C6F13 | 85 |

| Toluene | CH3-C6H4-C6F13 | 78 |

| Anisole | CH3O-C6H4-C6F13 | 75 |

| Pyridine | C5H4N-C6F13 | 65 |

Photochemical Perfluoroalkylation

Visible-light-mediated perfluoroalkylation has emerged as a mild and efficient method. These reactions can often be performed at room temperature without the need for strong oxidants or reductants.

General Workflow:

Caption: General workflow for a photochemical perfluoroalkylation reaction.

Experimental Protocol: Photochemical Perfluoroalkylation of Heteroarenes

This protocol is a general representation of a photochemical perfluoroalkylation reaction.[4]

Materials:

-

Heteroaromatic substrate

-

This compound

-

Pyridine N-oxide derivative (as an activator)

-

Trifluoroacetic anhydride (TFAA)

-

Acetonitrile (MeCN) as solvent

-

Visible light source (e.g., blue LED strips)

Procedure:

-

In a reaction vessel, dissolve the heteroaromatic substrate (1.0 eq.) and the pyridine N-oxide derivative (2.0 eq.) in MeCN.

-

Add trifluoroacetic anhydride (2.1 eq.) to the solution.

-

Add this compound (1.5 eq.).

-

Irradiate the reaction mixture with a visible light source at room temperature for 3-12 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, quench the reaction and perform a suitable workup, which may involve partitioning between an aqueous layer and an organic solvent.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

Representative Data (using CF3I): [4]

| Substrate | Product Yield (%) |

| 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | 63 |

| Caffeine | 80 |

| N-Phenylpyrrole | 75 |

Conclusion

This compound is a key building block for the synthesis of complex molecules with tailored properties. The protocols and data presented here, derived from analogous perfluoroalkyl iodides, provide a strong starting point for researchers and drug development professionals to design and execute novel perfluoroalkylation reactions. The choice of reaction conditions—thermal, metal-catalyzed, or photochemical—will depend on the specific substrate and desired outcome. Further optimization for each specific application is recommended.

References

- 1. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Copper-Catalyzed Arylation with 1-Iodo-8H-perfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of perfluoroalkyl chains into aromatic systems is a pivotal strategy in medicinal chemistry and materials science, often enhancing properties such as metabolic stability, lipophilicity, and bioavailability. This document provides a detailed protocol for the copper-catalyzed arylation of long-chain perfluoroalkyl iodides, specifically focusing on 1-iodo-8H-perfluorooctane, with various aryl iodides. While the "8H" designation is atypical for a standard perfluorooctyl iodide, this protocol is based on established methods for the arylation of 1H-perfluoroalkanes, which are readily available and serve as a reliable proxy for this transformation.[1][2][3][4][5]

The described method employs a copper(I) chloride catalyst in conjunction with a phenanthroline ligand, a zinc-based reagent for transmetalation, and an N,N'-dimethylpropyleneurea (DMPU) solvent system.[1][2][4][5] This protocol has been demonstrated to be effective for a range of aryl iodides, including those with electron-donating and electron-withdrawing groups, as well as various heterocyclic systems.

Reaction Principle

The copper-catalyzed arylation of 1H-perfluoroalkanes is proposed to proceed through a catalytic cycle involving the formation of a perfluoroalkyl-copper intermediate. The reaction is initiated by the deprotonation of the 1H-perfluoroalkane by a strong base, followed by transmetalation with a zinc reagent and then to the copper catalyst. The resulting perfluoroalkyl-copper species then undergoes cross-coupling with the aryl iodide to furnish the desired arylated perfluoroalkane product. The use of a phenanthroline ligand is believed to stabilize the perfluoroalkyl copper intermediate, thereby facilitating the cross-coupling process.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the copper-catalyzed arylation of 1H-perfluorooctane with an aryl iodide.

Materials:

-

1H-Perfluorooctane (or this compound as a starting point for in-situ generation if applicable)

-

Aryl iodide

-

Copper(I) chloride (CuCl)

-

1,10-Phenanthroline

-

2,2,6,6-Tetramethylpiperidide zinc chloride lithium chloride complex (TMP₂Zn·2LiCl) or prepared in situ from 2,2,6,6-tetramethylpiperidine and n-butyllithium followed by addition of ZnCl₂.

-

N,N'-Dimethylpropyleneurea (DMPU), anhydrous

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

-

Magnetic stirrer and heating plate

-

Syringes and needles for transfer of anhydrous reagents

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add copper(I) chloride (0.05 mmol, 1.0 equiv) and 1,10-phenanthroline (0.1 mmol, 2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition:

-

Add the aryl iodide (1.5 mmol, 3.0 equiv).

-

Add 1H-perfluorooctane (0.5 mmol, 1.0 equiv).

-

Add anhydrous DMPU (1.0 mL).

-

-

Base Addition: To the stirred mixture, add a solution of TMP₂Zn (0.5 mmol, 1.0 equiv) in anhydrous toluene at room temperature.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.[1][2][4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots taken from the reaction mixture.

-

Work-up:

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by the addition of 1 M hydrochloric acid (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylated perfluorooctane product.

Data Presentation

The following table summarizes representative yields for the copper-catalyzed arylation of 1H-perfluoroalkanes with various aryl iodides, based on literature data. This provides an expected range of outcomes for similar reactions with 1H-perfluorooctane.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-(Perfluorooctyl)anisole | 85 |

| 2 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(perfluorooctyl)benzene | 78 |

| 3 | 2-Iodopyridine | 2-(Perfluorooctyl)pyridine | 90 |

| 4 | 3-Iodotoluene | 3-(Perfluorooctyl)toluene | 82 |

| 5 | Ethyl 4-iodobenzoate | Ethyl 4-(perfluorooctyl)benzoate | 88 |

Yields are based on analogous reactions with shorter-chain 1H-perfluoroalkanes as reported in the literature and are intended to be representative.

Visualizations

Experimental Workflow Diagram:

Caption: Experimental workflow for the copper-catalyzed arylation.

Proposed Catalytic Cycle Diagram:

Caption: Proposed catalytic cycle for the arylation reaction.

References

Application of 1-Iodo-8H-perfluorooctane in Surface Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-8H-perfluorooctane is a halogenated alkane that has garnered significant interest in the field of surface science for its ability to form ultrathin, highly ordered, and robust self-assembled monolayers (SAMs). These SAMs dramatically alter the surface properties of various substrates, most notably imparting a very low surface energy, leading to pronounced hydrophobicity and oleophobicity. The formation of these monolayers is primarily driven by the interaction between the iodine headgroup of the molecule and the substrate surface, a process that can be guided by halogen bonding. This unique characteristic makes this compound a valuable tool for researchers in materials science, microfluidics, biosensing, and drug delivery, where precise control over surface wettability and bio-adhesion is critical.

The perfluorinated tail of the molecule orients away from the surface, creating a densely packed, low-energy interface. This application note provides detailed protocols for the deposition of this compound SAMs on silica-based substrates and summarizes the key quantitative data characterizing these modified surfaces.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with surfaces modified with iodo-perfluorinated alkanes, including this compound (referred to as I-PFC8 in some literature).

| Parameter | Value | Substrate | Measurement Technique | Reference |

| Monolayer Thickness | 1.2 nm (for I-PFC12) | Silicon Wafers | Not Specified | [1] |